molecular formula C17H17N3O6 B11712305 Butyl 3-[(2,4-dinitrophenyl)amino]benzoate

Butyl 3-[(2,4-dinitrophenyl)amino]benzoate

Cat. No.: B11712305
M. Wt: 359.3 g/mol
InChI Key: QJUSXSFPMRMORP-UHFFFAOYSA-N
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Description

Butyl 3-[(2,4-dinitrophenyl)amino]benzoate is an organic compound with the molecular formula C17H17N3O6. It is a derivative of benzoic acid and contains a butyl ester group along with a 2,4-dinitrophenylamino substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-[(2,4-dinitrophenyl)amino]benzoate typically involves the esterification of 3-aminobenzoic acid with butanol in the presence of an acid catalyst. The amino group is then reacted with 2,4-dinitrofluorobenzene to introduce the 2,4-dinitrophenylamino substituent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification and subsequent substitution reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-[(2,4-dinitrophenyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 3-[(2,4-dinitrophenyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 3-[(2,4-dinitrophenyl)amino]benzoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with nucleophiles in biological systems. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-aminobenzoate: A local anesthetic with similar ester and amino functionalities.

    Butyl 4-nitrobenzoate: Contains a nitro group but lacks the amino substituent.

    Butyl 3-aminobenzoate: Similar structure but without the nitro groups

Uniqueness

Butyl 3-[(2,4-dinitrophenyl)amino]benzoate is unique due to the presence of both the 2,4-dinitrophenylamino group and the butyl ester group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H17N3O6

Molecular Weight

359.3 g/mol

IUPAC Name

butyl 3-(2,4-dinitroanilino)benzoate

InChI

InChI=1S/C17H17N3O6/c1-2-3-9-26-17(21)12-5-4-6-13(10-12)18-15-8-7-14(19(22)23)11-16(15)20(24)25/h4-8,10-11,18H,2-3,9H2,1H3

InChI Key

QJUSXSFPMRMORP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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